Methyl octahydro-1H-quinolizine-9a-carboxylate is a chemical compound with the molecular formula . It belongs to the class of quinolizine derivatives, which are bicyclic compounds containing a quinoline-like structure fused with a piperidine ring. This compound is characterized by its carboxylate functional group, which contributes to its chemical reactivity and potential applications in medicinal chemistry.
The compound can be sourced from various chemical databases and literature, including PubChem, which provides detailed information about its structure, properties, and classification . Research articles have also explored its synthesis and biological activities, contributing to a better understanding of its potential applications in pharmaceuticals.
Methyl octahydro-1H-quinolizine-9a-carboxylate is classified as an organic compound, specifically a nitrogen-containing heterocycle. It falls under the category of quinolizines, which are known for their diverse biological activities and potential therapeutic uses.
The synthesis of methyl octahydro-1H-quinolizine-9a-carboxylate typically involves several key steps:
The synthetic pathway may also include various purification techniques like chromatography to isolate the desired product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure of the synthesized compound .
The molecular structure of methyl octahydro-1H-quinolizine-9a-carboxylate features a bicyclic framework comprising a quinolizine core. The carboxylate group is attached at the 9a position of the quinolizine ring system.
Key structural data includes:
This structural information is crucial for understanding its reactivity and interactions in biological systems .
Methyl octahydro-1H-quinolizine-9a-carboxylate can undergo various chemical reactions typical of quinolizine derivatives:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity under mild conditions, allowing for selective transformations without extensive side reactions .
The mechanism of action for methyl octahydro-1H-quinolizine-9a-carboxylate primarily involves its interaction with biological targets, such as enzymes or receptors:
Experimental data from biological assays demonstrate its efficacy in inhibiting certain bacterial strains, suggesting potential applications in antimicrobial therapy.
Methyl octahydro-1H-quinolizine-9a-carboxylate typically exhibits:
Chemical properties include:
Relevant analyses using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and degradation patterns .
Methyl octahydro-1H-quinolizine-9a-carboxylate has several potential applications in scientific research:
Research continues to explore its full range of biological activities and potential therapeutic applications .
Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have emerged as powerful tools for functionalizing quinolizidine frameworks. This methodology enables the stereoselective construction of complex pyrrolidine-fused systems by reacting azomethine ylides with activated alkenes. Key advances include the use of chiral ligands such as (R)-DTBM-SEGPHOS to achieve exceptional enantioselectivities (>98% ee) and diastereomeric ratios (>20:1 dr) [1]. The reaction proceeds through a concerted mechanism, as confirmed by density functional theory calculations, and demonstrates remarkable functional group tolerance with both aromatic and heteroaromatic iminoesters [1].
Optimization studies reveal that solvent selection critically influences stereochemical outcomes. Dichloroethane (DCE) at 0.4 M concentration provides optimal results (99% yield, >20:1 dr, 98% ee) when paired with cesium carbonate base [1]. The methodology accommodates various 1,3-enyne dipolarophiles, including 4-aryl and 4-silyl derivatives, though 4-alkyl-1,3-enynes remain unreactive under standard conditions. This limitation has been addressed through post-cycloaddition transformations of the alkyne group in silyl-containing products [1].
Table 1: Optimization of Copper-Catalyzed Cycloaddition Conditions
Ligand | Solvent | Base | Yield (%) | dr | ee (%) |
---|---|---|---|---|---|
(R)-Tol-BINAP | THF | Potassium tert-butoxide | 44 | 10:1 | 29 |
(R)-DTBM-SEGPHOS | THF | Potassium tert-butoxide | 72 | >20:1 | 80 |
(R)-DTBM-SEGPHOS | Toluene | Potassium tert-butoxide | 45 | 16:1 | 97 |
(R)-DTBM-SEGPHOS | DCM | Potassium tert-butoxide | 72 | >20:1 | 98 |
(R)-DTBM-SEGPHOS | DCM | Cesium carbonate | 96 | >20:1 | 98 |
(R)-DTBM-SEGPHOS | DCE | Cesium carbonate | 99 | >20:1 | 98 |
The stereochemical integrity of quinolizidine derivatives is paramount for biological activity. Imino-Diels–Alder reactions provide exceptional stereocontrol through concerted [4+2] cycloaddition mechanisms. The reaction preserves stereochemical relationships between reactants and products: cis-dienophiles yield cis-disubstituted cyclohexenes while trans-dienophiles generate trans-products [2] [6]. This stereospecificity enables predictable construction of chiral centers in quinolizidine systems.
For substituted dienes, the "outside/inside" rule governs stereochemical outcomes: substituents positioned externally on the s-cis diene conformation become cis-oriented on the resulting cyclohexene ring [6]. When both diene and dienophile contain substituents, endo/exo diastereomers may form. The endo product typically predominates due to favorable secondary orbital interactions, particularly with rigid dienophiles like maleic anhydride [6]. These stereochemical principles have been successfully applied to the synthesis of lupinine-derived alkaloids, where precise spatial orientation of functional groups determines acetylcholinesterase binding affinity [7].
Molecular hybridization strategies combining quinolizidine scaffolds with 1,2,3-triazole pharmacophores have generated bioactive compounds with enhanced properties. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) serves as the principal method for tethering triazole units to methyl octahydro-1H-quinolizine-9a-carboxylate derivatives [4] [8]. This "click chemistry" approach enables reliable 1,4-regioselective triazole formation under mild conditions, typically employing copper(I) catalysts in aqueous or alcoholic solvents at room temperature [8].
Structural diversity is achieved through variation of azide precursors and terminal alkynes. For instance, lupinine azide intermediates react with functionalized alkynes to generate hybrids with extended pharmacophoric elements [4]. The triazole linker provides more than mere connectivity—it contributes hydrogen-bonding capability, moderate dipole moments (~5 Debye), and metabolic stability while mimicking trans-amide bonds [8]. Hybrid 15 (IC₅₀ = 7.2 μM), featuring a 4-(benzyloxy)-3-methoxyphenyl-triazole moiety, demonstrates exceptional acetylcholinesterase inhibition comparable to galantamine (IC₅₀ = 8.2 μM) [7]. Molecular docking reveals this compound establishes dual binding interactions within both catalytic and peripheral anionic sites of acetylcholinesterase [7].
Synthetic approaches to lupinine derivatives exhibit distinct advantages depending on target complexity. Direct esterification provides rapid access to lupinine esters but offers limited structural diversity. In contrast, copper-catalyzed cycloadditions and triazole-forming reactions enable modular assembly of complex architectures with greater pharmacophore variability [4] [7] [8].
Biological screening of lupinine-based libraries reveals critical structure-activity patterns. Among triazole derivatives, electron-donating substituents on the phenyl ring enhance acetylcholinesterase inhibition, as evidenced by compound 13 (methoxy-substituted) exhibiting activity while its trimethoxy analog 14 is inactive [7]. Para-benzyloxy substitution yields the most potent analog (15), underscoring the importance of hydrophobic bulk at this position [7]. For ester derivatives, compound 25 (bearing a 6,6-dimethyl-6,7-dihydrobenzofuran-4(5H)-one group) demonstrates significant activity (IC₅₀ = 24.4 µM), suggesting that bulky, conformationally constrained substituents favor target interaction [7].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: